Dioctanoin

Beschreibung

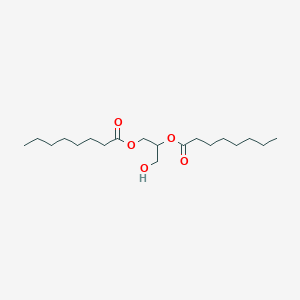

The exact mass of the compound 1,2-Dioctanoylglycerol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Diglycerides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-hydroxy-2-octanoyloxypropyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBULZYTDGUSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910175 | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-87-0 | |

| Record name | Monoctanoin Component C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DICAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9937IP23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Dioctanoin: A Technical Guide to its Action as a Diacylglycerol Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctanoin, specifically the biologically active isomer 1,2-dioctanoyl-sn-glycerol (B43705) (diC8), is a cell-permeant diacylglycerol (DAG) analog that has been instrumental in elucidating cellular signaling pathways. As a synthetic DAG, this compound mimics the action of its endogenous counterpart, a critical second messenger produced from the hydrolysis of membrane phospholipids. This guide provides an in-depth technical overview of the mechanism of action of this compound, focusing on its primary role as an activator of Protein Kinase C (PKC) and the downstream cellular consequences.

Core Mechanism of Action: Protein Kinase C Activation

The principal mechanism of action of this compound is the direct binding to and activation of Protein Kinase C (PKC) isozymes.[1][2][3][4][5] In resting cells, conventional and novel PKC isoforms are typically in an inactive conformation, localized in the cytosol.[4] The activation and translocation of these PKC isozymes to cellular membranes is a multi-step process that is critically dependent on the presence of cofactors, including calcium ions (for conventional PKCs) and phosphatidylserine (B164497) (PS), a membrane phospholipid.[6][7][8][9]

This compound, by virtue of its structural similarity to endogenous DAG, binds to the C1 domain of PKC.[4] This binding event induces a conformational change in the enzyme, relieving the autoinhibitory pseudosubstrate from the active site and rendering the kinase active.[4][10] The activation of PKC by this compound is highly specific, with the 3-hydroxyl group and the carbonyl moieties of the oxygen esters being crucial for maximal activity.[1]

The activation process is cooperative and interdependent on the concentrations of calcium and PS.[6][7] Increased levels of diacylglycerol, mimicked by this compound, enhance the affinity of PKC for calcium, thereby promoting its translocation to the membrane where it can phosphorylate a multitude of substrate proteins on their serine and threonine residues.[3]

Signaling Pathway of this compound-Mediated PKC Activation

References

- 1. pnas.org [pnas.org]

- 2. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Studies and Perspectives of Protein Kinase C [ouci.dntb.gov.ua]

- 6. Protein kinase C activation in mixed micelles. Mechanistic implications of phospholipid, diacylglycerol, and calcium interdependencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactome | PRKCB (Protein kinase C beta, PKC-beta) binds diacylglycerol and phosphatidylserine [reactome.org]

- 10. mdpi.com [mdpi.com]

Dioctanoin as a Protein Kinase C Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctanoin, a cell-permeable diacylglycerol (DAG) analog, serves as a valuable tool in cell signaling research, primarily recognized for its role as a direct activator of Protein Kinase C (PKC). As a synthetic diacylglycerol, it mimics the action of endogenous DAG, a crucial second messenger generated from the hydrolysis of membrane phospholipids. This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, biochemical properties, and its application in studying PKC-mediated signaling pathways.

Biochemical Profile of this compound

This compound is a diester of glycerol (B35011) and octanoic acid. The most commonly used isomer in research is 1,2-dioctanoyl-sn-glycerol. Its short acyl chains confer cell permeability, allowing it to bypass receptor-mediated signaling and directly activate PKC within the cell.

| Property | Value |

| Molecular Formula | C₁₉H₃₆O₅ |

| Molecular Weight | 344.49 g/mol |

| Appearance | Colorless oil |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Limited solubility in aqueous solutions. |

| Storage | Store at -20°C to -70°C to prevent degradation. Unstable in solution; reconstitute just prior to use. |

Mechanism of Action: Activation of Protein Kinase C

This compound activates conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C by binding to their C1 domain. This binding event mimics the action of endogenous diacylglycerol, leading to a conformational change in the PKC enzyme. This change relieves the autoinhibitory constraint imposed by the pseudosubstrate domain, exposing the catalytic site and enabling the phosphorylation of target substrates.

The activation of conventional PKC isoforms (α, βI, βII, γ) by this compound is also dependent on intracellular calcium levels. Calcium binds to the C2 domain of cPKCs, promoting their translocation from the cytosol to the plasma membrane, where they can interact with this compound and other membrane-associated signaling molecules. Novel PKC isoforms (δ, ε, η, θ) are calcium-independent in their activation but still require diacylglycerol binding to their C1 domain for activation. Atypical PKCs (ζ, ι/λ) are not activated by diacylglycerol and are therefore not direct targets of this compound.

A Comprehensive Technical Guide to 1,2-Dioctanoyl-sn-glycerol: Structure, Function, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-sn-glycerol (B43705) (DOG), also known as DiC8, is a synthetic, cell-permeable analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG). Its structure, featuring a glycerol (B35011) backbone with two octanoyl (C8:0) fatty acid chains at the sn-1 and sn-2 positions, allows it to readily traverse cellular membranes and mimic the biological functions of naturally occurring DAGs. This property has established DOG as an invaluable tool in cell signaling research, particularly for the direct and potent activation of Protein Kinase C (PKC) and other C1 domain-containing proteins. This technical guide provides an in-depth overview of the structure and function of 1,2-dioctanoyl-sn-glycerol, summarizes key quantitative data, details experimental protocols for its use, and visualizes its central role in cellular signaling pathways.

Structure and Physicochemical Properties

1,2-dioctanoyl-sn-glycerol is a diacylglycerol where both the 1- and 2-acyl groups are specified as octanoyl.[1] It is an enantiomer of 2,3-dioctanoyl-sn-glycerol.[1] The structural and physicochemical properties of 1,2-dioctanoyl-sn-glycerol are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₃₆O₅ |

| Molecular Weight | 344.49 g/mol |

| CAS Number | 60514-48-9 |

| Appearance | Clear, colorless oil |

| Purity | ≥95% |

| Solubility | Soluble in DMSO, ethanol, and acetonitrile |

| Storage | Store at -20°C |

Mechanism of Action and Biological Functions

1,2-Dioctanoyl-sn-glycerol functions as a potent activator of Protein Kinase C (PKC) by mimicking the action of endogenous diacylglycerol (DAG).[2][3] Upon entering the cell, DOG binds to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that leads to their activation and translocation to the plasma membrane.[4] Activated PKC then phosphorylates a wide array of substrate proteins, thereby modulating a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[3]

Protein Kinase C (PKC) Activation

DOG is a widely used tool to study PKC activation.[2][3] It has been shown to exhibit differential affinity for various PKC isozymes, with a notably lower affinity for PKCα compared to other isoforms.[1][5] This differential activation can be exploited to dissect the specific roles of different PKC isoforms in cellular signaling.

PKC-Independent Signaling

While PKC is a primary target, the biological effects of 1,2-dioctanoyl-sn-glycerol are not exclusively mediated by this kinase family. DOG can also activate other proteins that possess C1 domains, including:

-

Munc13 (Mammalian uncoordinated-13): These are essential proteins in synaptic vesicle priming and neurotransmitter release.[6][7] DOG can activate Munc13 isoforms, influencing synaptic function.

-

RasGRPs (Ras Guanyl Nucleotide-Releasing Proteins): These are guanine (B1146940) nucleotide exchange factors for Ras family GTPases.[8][9] By activating RasGRPs, DOG can modulate the Ras-MAPK signaling pathway, which is crucial for cell growth and differentiation.

Furthermore, studies have shown that DOG can exert effects independently of its interaction with C1 domains. For instance, it has been reported to inhibit L-type Ca2+ currents in a PKC-independent manner.[2]

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of 1,2-dioctanoyl-sn-glycerol.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ for L-type Ca²⁺ current inhibition | 2.2 µM | Adult rat ventricular myocytes | [2] |

| EC₅₀ for PKCε translocation | ~90 µM | Living cells (confocal measurement) | [10] |

| Effective concentration for neurite outgrowth stimulation | 5 µM | Embryonic chicken spinal cord explants | [11] |

| Effective concentration for neurite outgrowth reduction | 60 µM | Embryonic chicken spinal cord explants | [11] |

| Concentration for PKC translocation in MCF-7 cells | 43 µg/ml | MCF-7 human breast cancer cells | [12] |

| Concentration for PKCδ activation in dendritic cells | 10 µM | Murine bone-marrow-derived dendritic cells | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 1,2-dioctanoyl-sn-glycerol.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure the phosphotransferase activity of PKC using a radioactive isotope.

Materials:

-

Purified PKC or cell lysate containing PKC

-

1,2-Dioctanoyl-sn-glycerol (DOG)

-

Phosphatidylserine (PS)

-

Substrate peptide (e.g., QKRPSQRSKYL)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare Lipid Vesicles:

-

Mix DOG and PS in chloroform (B151607) in a glass tube.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in assay buffer by vortexing and sonication to create small unilamellar vesicles.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, lipid vesicles, and substrate peptide.

-

Add the purified PKC or cell lysate to the reaction mixture.

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

-

Initiate Reaction:

-

Start the reaction by adding [γ-³²P]ATP.

-

Incubate for 10-20 minutes at 30°C.

-

-

Stop Reaction and Spotting:

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

-

Washing:

-

Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone.

-

-

Quantification:

-

Place the dried P81 papers in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter to determine the amount of ³²P incorporated into the substrate peptide.

-

Cellular PKC Translocation Assay Using GFP-tagged PKC

This protocol describes how to visualize the translocation of PKC from the cytosol to the plasma membrane upon stimulation with 1,2-dioctanoyl-sn-glycerol using fluorescence microscopy.

Materials:

-

Cells expressing a GFP-tagged PKC isoform (e.g., GFP-PKCα)

-

1,2-Dioctanoyl-sn-glycerol (DOG) stock solution (in DMSO or ethanol)

-

Cell culture medium

-

Fluorescence microscope with a live-cell imaging chamber

Procedure:

-

Cell Culture and Transfection:

-

Plate cells expressing GFP-PKC on glass-bottom dishes suitable for live-cell imaging.

-

If not using a stable cell line, transiently transfect the cells with a plasmid encoding the GFP-PKC fusion protein 24-48 hours before the experiment.

-

-

Imaging Setup:

-

Place the dish on the microscope stage equipped with a live-cell imaging chamber to maintain physiological temperature and CO₂ levels.

-

Acquire baseline images of the GFP-PKC distribution in unstimulated cells. The fluorescence should be diffuse throughout the cytoplasm.

-

-

Stimulation with DOG:

-

Add a final concentration of 1,2-dioctanoyl-sn-glycerol (e.g., 10-100 µM) to the cell culture medium.

-

Immediately start acquiring time-lapse images to monitor the translocation of GFP-PKC.

-

-

Image Analysis:

-

Observe the redistribution of the GFP signal from the cytoplasm to the plasma membrane.

-

Quantify the extent and kinetics of translocation by measuring the fluorescence intensity at the plasma membrane and in the cytoplasm over time.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by 1,2-dioctanoyl-sn-glycerol.

Figure 1. Overview of signaling pathways activated by 1,2-dioctanoyl-sn-glycerol.

Figure 2. Workflow for a cellular Protein Kinase C translocation assay.

Conclusion

1,2-Dioctanoyl-sn-glycerol is a powerful and versatile research tool for investigating diacylglycerol-mediated signaling pathways. Its ability to directly activate PKC and other C1 domain-containing proteins has provided invaluable insights into a wide range of cellular processes. This technical guide has provided a comprehensive overview of its structure, function, and application in experimental settings. By understanding its mechanism of action and employing the detailed protocols provided, researchers can continue to unravel the complexities of cellular signaling and advance the development of novel therapeutic strategies.

References

- 1. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Synthesis, Biological, and Biophysical Studies of DAG-indololactones Designed as Selective Activators of RasGRP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2-二辛基- sn- 甘油-CAS 60514-48-9-Calbiochem Cell-permeable activator of protein kinase C (PKC). | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Activation of Munc13-1 by Diacylglycerol (DAG)-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the multifaceted role of RASGRP1 in disease: immune, neural, metabolic, and oncogenic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and solubility of Dioctanoin.

An In-depth Technical Guide to the Chemical Properties and Solubility of Dioctanoin

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients and active pharmaceutical ingredients is paramount. This compound, a diacylglycerol composed of a glycerol (B35011) backbone with two octanoic acid chains, is a key molecule in various research and pharmaceutical applications. This guide provides a detailed overview of its chemical properties and solubility characteristics, complete with experimental methodologies and graphical representations to facilitate comprehension and application in a laboratory setting.

Chemical and Physical Properties

This compound exists primarily as two positional isomers: 1,2-dioctanoin and 1,3-dioctanoin. It is also available commercially in mixtures of these isomers. The specific isomer can influence its physical and biological properties. The fundamental chemical and physical characteristics are summarized below.

Table 1: Chemical and Physical Properties of this compound Isomers

| Property | 1,2-Dioctanoin | 1,3-Dioctanoin | General this compound |

| CAS Number | 1069-87-0[1][2] | 1429-66-9[3][4] | 36354-80-0[5] |

| Molecular Formula | C₁₉H₃₆O₅[1][2] | C₁₉H₃₆O₅[3][4] | C₁₉H₃₆O₅[5] |

| Molecular Weight | 344.49 g/mol [1][2] | 344.49 g/mol [3][4] | 344.5 g/mol [5] |

| Appearance | - | Neat Oil[6] / Liquid[7] | Liquid[5][8] |

| Melting Point | 494.03 K (220.88 °C) (Joback Calculated)[1] | < 4 °C[9] | -5.00 °C (as Glyceryl dioctanoate)[10] |

| Boiling Point | 878.44 K (605.29 °C) (Joback Calculated)[1] | 439.9 ± 12.0 °C (Predicted)[9] | 362.50 °C (as Glyceryl dioctanoate)[10] |

| Density | - | 0.992 ± 0.06 g/cm³ (Predicted)[9] | 0.9900 g/cm³ (as Glyceryl dioctanoate)[10] |

| LogP (Octanol/Water) | 4.155 (Crippen Calculated)[1] | - | 5.4 (Computed)[11] |

| Water Solubility (log₁₀WS in mol/L) | -4.88 (Crippen Calculated)[1] | - | - |

| IUPAC Name | 3-hydroxypropane-1,2-diyl dioctanoate[2] | 2-hydroxypropane-1,3-diyl dioctanoate[4] | octanoic acid, diester with 1,2,3-propanetriol[5] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in formulations. As a lipidic molecule, it exhibits poor solubility in aqueous media but is soluble in various organic solvents.

Table 2: Solubility of this compound in Various Solvents

| Compound | Solvent | Solubility |

| This compound (unspecified isomer) | Dimethylformamide (DMF) | 20 mg/mL[5] |

| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL[5] | |

| Ethanol | 30 mg/mL[5] | |

| PBS (pH 7.2) | 0.25 mg/mL[5] | |

| 1,3-Dioctanoin | Ethanol | ~10 mg/mL[6] |

| Chloroform | ~10 mg/mL[6] | |

| Dimethyl sulfoxide (DMSO) | ~1 mg/mL[6] | |

| Dimethylformamide (DMF) | ~30 mg/mL[6] | |

| DMF:PBS (pH 7.2) (1:2) | ~0.33 mg/mL[6] |

It is noted that 1,3-dioctanoin is sparingly soluble in aqueous buffers.[6] For enhanced solubility in aqueous solutions, it is recommended to first dissolve it in an organic solvent like DMF and then dilute with the aqueous buffer.[6]

Experimental Protocols for Solubility Determination

The following outlines a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on established methodologies such as the shake-flask method.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the saturation solubility of this compound in a specific solvent system at a controlled temperature.

2. Materials:

-

This compound (of known purity)

-

Solvent of interest (e.g., phosphate (B84403) buffer, ethanol)

-

Scintillation vials or suitable non-leaching containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Calibrated analytical balance and pH meter

3. Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid should be visible to ensure that a saturated solution is achieved.[12]

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent at the desired temperature (e.g., 37 ± 1 °C for physiological relevance) to the vial.[13]

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to allow the system to reach equilibrium. The concentration should be measured at different time points until it remains stable.[13]

-

Sample Separation: Once equilibrium is reached, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, the sample should be filtered through a syringe filter or centrifuged.[13]

-

Dilution: Immediately after separation, dilute the clear supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the analytical instrument's linear range.[13]

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.[14]

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[13]

4. Data Reporting: Report the mean solubility value along with the standard deviation, the specific solvent system and pH, and the temperature at which the measurement was conducted.

Visualizations

Logical Relationship of this compound Isomers

The following diagram illustrates the chemical relationship between glycerol, octanoic acid, and the resulting this compound isomers.

Experimental Workflow for Solubility Measurement

This diagram outlines the key steps in the experimental determination of solubility.

References

- 1. 1,2-Dioctanoin (CAS 1069-87-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,2-Dioctanoin [webbook.nist.gov]

- 3. 1,3-Dioctanoin (CAS 1429-66-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1,3-Dioctanoin [webbook.nist.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. larodan.com [larodan.com]

- 8. This compound - CD Biosynsis [biosynsis.com]

- 9. 1,3-DIOCTANOYLGLYCEROL (C8:0) | 1429-66-9 [amp.chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Glyceryl 1,2-dicaprylate | C19H36O5 | CID 1323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. who.int [who.int]

- 14. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for Dioctanoin in scientific literature (e.g., diC8, Dicaprylin).

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dioctanoin, a key synthetic diacylglycerol (DAG) analog, and its synonyms commonly used in scientific literature. This document is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, role in signaling pathways, and application in experimental protocols.

Synonyms and Chemical Properties of this compound

This compound is a diacylglycerol that contains two octanoic acid (caprylic acid) chains esterified to a glycerol (B35011) backbone. Due to the different possible positions of the fatty acid chains, this compound can exist as different isomers, primarily 1,2-dioctanoin and 1,3-dioctanoin. In scientific literature, it is referred to by several synonyms, which are often used interchangeably.

Common Synonyms:

-

diC8 : An abbreviation referring to the two 8-carbon fatty acid chains.[4]

-

1,2-Dioctanoyl-sn-glycerol : A specific chemical name for the sn-1,2 isomer.

-

Glycerol 1,2-dicaprylate [5]

-

1,3-Dioctanoylglycerol : A specific chemical name for the 1,3 isomer.[6]

The choice of synonym can sometimes imply the specific isomer being used, although "this compound" and "Dicaprylin" are often used as general terms. It is crucial for researchers to refer to the CAS number to identify the specific compound used in a study.

Table 1: Chemical and Physical Properties of this compound Isomers

| Property | 1,2-Dioctanoin | 1,3-Dioctanoin | General this compound (isomer unspecified) |

| CAS Number | 1069-87-0[5] | 1429-66-9[7] | 36354-80-0[1] |

| Molecular Formula | C₁₉H₃₆O₅[5] | C₁₉H₃₆O₅[7] | C₁₉H₃₆O₅[1] |

| Molecular Weight | 344.49 g/mol [5] | 344.49 g/mol [7] | 344.5 g/mol [1] |

| Appearance | Liquid[5] | - | Liquid[1] |

| Purity | >98%[5] | - | ≥98%[1] |

| Solubility | - | - | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml[1] |

| Storage | Freezer[5] | - | - |

| Stability | - | - | ≥ 4 years[1] |

Role in Cellular Signaling: The Diacylglycerol Pathway

This compound, as a diacylglycerol analog, is a critical tool for studying cellular signaling pathways. Diacylglycerol (DAG) is a second messenger that plays a pivotal role in a multitude of cellular processes. The primary and most well-studied function of DAG is the activation of Protein Kinase C (PKC) isoforms.[9]

Upon stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), the enzyme Phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane, generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. While IP₃ diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the membrane and recruits and activates conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[9] Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.[10]

Experimental Protocols

This compound and its synonyms are widely used in various in vitro and in cellulo experiments to mimic the effects of endogenous diacylglycerol and study its downstream signaling events. Below are detailed methodologies for key experiments.

Preparation of this compound for Cell Culture

Due to its lipophilic nature, proper preparation of this compound is crucial for its effective delivery to cells in aqueous culture media.

Materials:

-

This compound (diC8)

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Vortex mixer

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound by dissolving it in an organic solvent such as DMSO or ethanol. For example, create a 20 mg/ml stock solution in DMSO.[1]

-

Vortex the solution thoroughly to ensure complete dissolution.

-

For cell treatment, dilute the stock solution to the desired final concentration in pre-warmed sterile PBS or cell culture medium. It is important to add the stock solution to the aqueous medium while vortexing to facilitate dispersion and prevent precipitation.

-

The final concentration of the organic solvent in the cell culture should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Use the freshly prepared this compound solution immediately for experiments.

Protein Kinase C (PKC) Activity Assay

This protocol describes a general method to measure the activity of PKC in cell lysates after treatment with this compound.

Materials:

-

Cells of interest

-

This compound (diC8)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PKC activity assay kit (commercially available, e.g., using a fluorescent or colorimetric substrate)

-

Protein concentration assay kit (e.g., BCA assay)

-

Microplate reader

Protocol:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (or vehicle control) for the specified time.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

-

PKC Activity Measurement: Follow the instructions provided with the commercial PKC activity assay kit. This typically involves:

-

Adding a specific amount of cell lysate to the wells of a microplate.

-

Initiating the kinase reaction by adding a reaction mixture containing a PKC-specific substrate and ATP.

-

Incubating the plate at the recommended temperature and for the specified duration to allow for substrate phosphorylation.

-

Stopping the reaction and measuring the signal (e.g., fluorescence or absorbance) using a microplate reader.

-

-

Data Analysis: Normalize the PKC activity to the total protein concentration for each sample. Compare the PKC activity in this compound-treated cells to that in control cells.

Neurite Outgrowth Assay

This protocol outlines a method to assess the effect of this compound on neurite outgrowth in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., PC12, SH-SY5Y)

-

Cell culture medium appropriate for the cell line

-

Differentiation-inducing factors (e.g., Nerve Growth Factor for PC12 cells)

-

This compound (diC8)

-

Poly-L-lysine or other appropriate coating for culture plates

-

Microscope with imaging software capable of measuring neurite length

Protocol:

-

Plate Coating: Coat the wells of a multi-well plate with Poly-L-lysine to promote neuronal cell attachment.

-

Cell Seeding: Seed the neuronal cells at a low density to allow for clear visualization of individual neurites.

-

Differentiation and Treatment: Induce differentiation according to the specific protocol for the cell line. Simultaneously, treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a period sufficient for neurite outgrowth (e.g., 24-72 hours).

-

Imaging: Capture images of the cells using a microscope.

-

Neurite Measurement: Use imaging software to measure the length of the longest neurite for a significant number of cells in each treatment group. Alternatively, the total neurite length per cell can be quantified.

-

Data Analysis: Calculate the average neurite length for each treatment group and compare it to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed effects.

Quantitative Data Summary

While specific quantitative data can vary significantly between cell types, experimental conditions, and the specific isomer of this compound used, the following table summarizes representative findings from the literature to provide a general understanding of the effective concentrations and observed effects.

Table 2: Summary of Quantitative Effects of this compound in Cellular Assays

| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |

| EL4/6.1 thymoma cells | Interleukin-2 Receptor (IL-2R) Expression | 3-30 µg/ml | Unable to induce IL-2R expression alone, but synergized with ionomycin. | [11] |

| EL4/6.1 thymoma cells | Protein Kinase C (PKC) Translocation | 10 µg/ml | Effectively translocated PKC. | [11] |

Note: This table is intended to be illustrative. Researchers should consult specific literature for detailed quantitative data relevant to their experimental system.

Conclusion

This compound and its synonyms, such as Dicaprylin and diC8, are invaluable tools for researchers studying lipid-mediated signaling pathways. As a cell-permeable analog of diacylglycerol, this compound allows for the direct and specific activation of Protein Kinase C and other DAG-effector proteins, enabling the elucidation of their roles in a wide array of cellular processes. A thorough understanding of its chemical properties, synonyms, and appropriate experimental application is essential for robust and reproducible research in cell biology, pharmacology, and drug development. This guide provides a foundational resource to aid in the effective use of this important research compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. DICAPRYLIN | 36354-80-0 [chemicalbook.com]

- 3. Cas 36354-80-0,DICAPRYLIN | lookchem [lookchem.com]

- 4. Glyceryl 1,2-dicaprylate | C19H36O5 | CID 1323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

- 6. 1,3-Dioctanoin [webbook.nist.gov]

- 7. larodan.com [larodan.com]

- 8. 1,3-Dioctanoin (CAS 1429-66-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to Dioctanoin: Mimicking Endogenous Diacylglycerol in Cellular Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous diacylglycerol (DAG) is a critical second messenger lipid that modulates a wide array of cellular processes primarily through the activation of Protein Kinase C (PKC) and other signaling proteins.[1][2] Its transient nature and complex metabolism, however, present challenges for in-depth study. Dioctanoin (1,2-dioctanoyl-sn-glycerol), a synthetic, cell-permeable analog of DAG, has emerged as an indispensable tool for elucidating DAG-mediated signaling pathways. This guide provides a comprehensive overview of the role of this compound in mimicking endogenous DAG, detailing its mechanism of action, applications in research, and protocols for its use.

Introduction: The Role of Diacylglycerol in Signal Transduction

Diacylglycerol is a pivotal signaling molecule generated at the cell membrane in response to extracellular stimuli.[2] The receptor-mediated hydrolysis of inositol (B14025) phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) enzymes yields two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.[3] While IP3 diffuses into the cytosol to trigger calcium release from intracellular stores, DAG remains in the membrane to recruit and activate a host of effector proteins.

The primary and most studied effectors of DAG are the Protein Kinase C (PKC) isozymes.[1] DAG binding to the C1 domain of conventional and novel PKC isoforms induces their translocation to the cell membrane and subsequent activation, leading to the phosphorylation of a multitude of downstream protein targets. This cascade of events governs fundamental cellular processes including proliferation, differentiation, apoptosis, and cellular motility.[2] Beyond PKC, other DAG effectors include protein kinase D (PKD), Ras guanyl-releasing proteins (RasGRPs), and chimaerins, highlighting the complexity of DAG signaling.[1]

This compound: A Synthetic Mimic of Endogenous DAG

This compound (1,2-dioctanoyl-sn-glycerol or DiC8) is a synthetic diacylglycerol with two eight-carbon fatty acid chains. Its cell-permeable nature allows it to bypass the need for receptor-mediated PLC activation and directly activate DAG-dependent pathways within the cell. This property makes it an invaluable tool for researchers to specifically probe the downstream effects of DAG signaling.

Mechanism of Action

This compound directly mimics the action of endogenous DAG by binding to the C1 domain of PKC and other DAG effectors.[1] This binding event induces a conformational change in the protein, leading to its activation. For PKC, this involves its translocation from the cytosol to the cell membrane, where it can phosphorylate its substrates.[4] It is the 1,2-sn-configuration of this compound that is biologically active in activating PKC.[5]

It is important to note that while this compound is a potent activator of PKC, some of its cellular effects may be independent of this kinase.[6][7] For instance, studies have shown that this compound can influence ion channels and other cellular processes through PKC-independent mechanisms.[6][8]

Quantitative Data on this compound Activity

The following tables summarize quantitative data regarding the effects of this compound on various cellular parameters.

| Parameter | Cell Type/System | Concentration | Effect | Reference |

| Neurite Outgrowth | Embryonic Chicken Spinal Cord Explants | 5 µM | Stimulated neurite outgrowth by up to 25% | [9] |

| Neurite Outgrowth | Embryonic Chicken Spinal Cord Explants | 60 µM | Reduced neurite outgrowth by up to 37% | [9] |

| L-type Ca2+ Current | Adult Rat Ventricular Myocytes | 1-10 µM | Concentration-dependent inhibition | [6] |

| L-type Ca2+ Current (IC50) | Adult Rat Ventricular Myocytes | 2.2 µM | Half-maximal inhibitory concentration | [6] |

| Superoxide (O2-) Release | Guinea Pig Neutrophils | 2.0 µM | Near optimal stimulation (inhibited by PKC antagonists) | [7] |

| Superoxide (O2-) Release | Guinea Pig Neutrophils | 7.8 µM | Optimal stimulation (not inhibited by PKC antagonists) | [7] |

| PKC Translocation | MCF-7 Human Breast Cancer Cells | 43 µg/ml | 26 +/- 6% translocation to the particulate compartment | [4] |

Experimental Protocols

General Protocol for Cell Culture Treatment with this compound

This protocol provides a general guideline for treating adherent cells in culture with this compound. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental endpoint.

Materials:

-

This compound (1,2-dioctanoyl-sn-glycerol)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium appropriate for the cell line

-

Adherent cells cultured in appropriate vessels (e.g., 6-well plates, 10 cm dishes)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A common stock concentration is 10-20 mM. Store the stock solution at -20°C.

-

Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.

-

Preparation of Working Solution: On the day of the experiment, thaw the this compound stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. It is crucial to vortex the diluted solution well to ensure proper dispersion of the lipophilic this compound.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. For control wells, add medium containing the same concentration of DMSO used for the highest this compound concentration.

-

Incubation: Incubate the cells for the desired period. Incubation times can range from a few minutes to several hours depending on the downstream effect being measured. For example, PKC translocation can be observed within minutes.[4]

-

Downstream Analysis: Following incubation, lyse the cells for protein analysis (e.g., Western blotting for phosphorylated proteins), perform immunofluorescence staining, or conduct other relevant assays.

In Vitro Protein Kinase C Activity Assay

This protocol outlines a method to measure the direct effect of this compound on PKC activity in a cell-free system.

Materials:

-

Purified Protein Kinase C

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

-

PKC substrate (e.g., histone H1 or a specific peptide substrate)

-

[γ-32P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine and this compound by sonication or extrusion.

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, purified PKC, the lipid vesicles, and the PKC substrate.

-

Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing the paper in phosphoric acid to wash away unincorporated [γ-32P]ATP.

-

Quantification: Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter. Increased radioactivity indicates higher PKC activity.

Visualizing this compound-Mediated Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound.

Caption: Canonical DAG signaling pathway and the role of this compound.

Caption: A typical experimental workflow using this compound.

Conclusion

This compound serves as a powerful and widely used tool for investigating the complex roles of diacylglycerol in cellular signaling. Its ability to permeate cell membranes and directly activate DAG effectors provides a means to dissect specific signaling pathways and their downstream consequences. While it is a valuable mimic, researchers should remain mindful of potential PKC-independent effects and the transient nature of its action in some cellular contexts.[4] A thorough understanding of its properties and careful experimental design are paramount to leveraging this compound for impactful research in cell biology and drug development.

References

- 1. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 6. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2-dioctanoyl-sn-glycerol can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The diacylglycerol analogue, 1,2-sn-dioctanoylglycerol, induces an increase in cytosolic free Ca2+ and cytosolic acidification of T lymphocytes through a protein kinase C-independent process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dioctanoin and Protein Kinase C (PKC) Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on dioctanoin, a synthetic diacylglycerol (DAG) analog, and its pivotal role in the activation of Protein Kinase C (PKC). It synthesizes key findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the underlying molecular pathways and workflows.

Introduction: PKC and the Role of Second Messengers

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and neurotransmitter release.[1][2] The activation of most PKC isoforms is a tightly regulated process that depends on the generation of second messengers. A key activator is diacylglycerol (DAG), which is produced at the plasma membrane following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[3][4]

This compound (1,2-dioctanoyl-sn-glycerol, or DiC8), a cell-permeable synthetic DAG analog, has been an invaluable tool in dissecting the mechanisms of PKC activation. Its shorter fatty acyl chains confer greater solubility, allowing for direct application to cell cultures and in vitro assays to mimic the effects of endogenous DAG.[5][6]

The Molecular Mechanism of PKC Activation by this compound

The activation of conventional and novel PKC isoforms by this compound is a multi-step process that critically involves the enzyme's translocation to a cellular membrane.

-

Initial Signal and DAG Production : An extracellular signal activates a receptor, which in turn stimulates Phospholipase C (PLC). PLC cleaves PIP2 into inositol (B14025) trisphosphate (IP3) and DAG. This compound bypasses this step by directly acting as a DAG analog.

-

Calcium Mobilization (for conventional PKCs) : For conventional PKC isoforms (cPKCs, e.g., α, β, γ), the binding of IP3 to its receptor on the endoplasmic reticulum triggers the release of intracellular Ca2+.[1][3] This Ca2+ then binds to the C2 domain of the cPKC.

-

Membrane Translocation : The Ca2+-binding event increases the affinity of the cPKC for anionic phospholipids, such as phosphatidylserine (B164497) (PS), located in the plasma membrane, causing the enzyme to translocate from the cytosol to the membrane.[1]

-

C1 Domain Binding and Full Activation : At the membrane, the C1 domain of the PKC enzyme binds to DAG (or this compound).[4][7] This binding event relieves the autoinhibition imposed by a pseudosubstrate region, leading to a conformational change that fully activates the enzyme's catalytic kinase domain.[4] Novel PKC isoforms (nPKCs, e.g., δ, ε, θ) are Ca2+-independent but still require DAG for their activation at the membrane.[4][8]

The binding of DAG significantly enhances the affinity of PKC for the membrane. Studies have shown that physiological concentrations (1 mol %) of diolein, a similar DAG, can increase the apparent binding constant of PKC to a phosphatidylcholine/phosphatidylserine membrane by 500 times.[9]

References

- 1. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Cell Signaling through Protein Kinase C Oxidation and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cell Permeability of Dioctanoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctanoin, a cell-permeable diacylglycerol (DAG) analog, serves as a valuable tool in cell biology and drug discovery for investigating signaling pathways mediated by protein kinase C (PKC) and other DAG-binding proteins. Its synthetic nature and shorter acyl chains allow it to readily cross the plasma membrane and activate intracellular targets, mimicking the action of endogenously produced DAG. This technical guide provides a comprehensive overview of the cell permeability of this compound, its impact on key signaling cascades, and detailed experimental protocols for its study.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for interpreting its biological activity and designing experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₆O₅ | [1][2] |

| Molecular Weight | 344.49 g/mol | [1][2] |

| LogP (Octanol/Water Partition Coefficient) | 5.4 | [1] |

| Water Solubility | Very low | [3] |

| Appearance | Liquid | [3] |

Cell Permeability of this compound

Experimental Protocols

Cell Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

While a specific Papp value for this compound is not documented, the PAMPA is a common, non-cell-based assay to estimate the passive permeability of compounds. This protocol is adapted for lipophilic molecules like this compound.

Objective: To estimate the passive permeability of this compound across an artificial lipid membrane.

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP)

-

96-well acceptor plates

-

This compound

-

Lecithin (B1663433) (e.g., from soybean)

-

Dodecane

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile or other suitable organic solvent

-

LC-MS/MS system for quantification

Methodology:

-

Membrane Preparation: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until the lecithin is fully dissolved. Carefully add 5 µL of the lipid solution to each well of the donor filter plate, ensuring the filter is completely coated.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it to the desired final concentration (e.g., 10 µM) in PBS. This is the donor solution.

-

Assay Setup: Add 300 µL of PBS to each well of the acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate. Add 150 µL of the this compound donor solution to each well of the donor plate.

-

Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle agitation.

-

Quantification: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells. Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.

-

Papp Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:

Papp = (V_A / (Area × time)) × -ln(1 - [C_A] / [C_eq])]

Where:

-

V_A is the volume of the acceptor well (cm³)

-

Area is the effective area of the membrane (cm²)

-

time is the incubation time (s)

-

[C_A] is the concentration of the compound in the acceptor well at the end of the incubation

-

[C_eq] is the equilibrium concentration, calculated as ([C_D]V_D + [C_A]V_A) / (V_D + V_A), where [C_D] and V_D are the concentration and volume in the donor well.

-

Protein Kinase C (PKC) Activity Assay

This protocol describes a common method to measure the activation of PKC by this compound in cell lysates using a radioactive isotope.

Objective: To quantify the kinase activity of PKC in response to this compound stimulation.

Materials:

-

Cells of interest

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PKC substrate peptide (e.g., a peptide derived from MARCKS)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

Phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Methodology:

-

Cell Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of this compound (e.g., 1-100 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle control and a positive control (PMA).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Kinase Reaction: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, the PKC substrate peptide, and the cell lysate.

-

Initiation of Reaction: Add [γ-³²P]ATP to initiate the kinase reaction. Incubate the mixture at 30°C for 10-20 minutes.

-

Stopping the Reaction: Spot a portion of the reaction mixture onto a piece of phosphocellulose paper. Immediately immerse the paper in a wash buffer of 0.75% phosphoric acid to stop the reaction.

-

Washing: Wash the phosphocellulose papers several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed and dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of incorporated ³²P is proportional to the PKC activity.

Western Blot Analysis of MARCKS Phosphorylation

This protocol details the detection of phosphorylated Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a major substrate of PKC, following this compound treatment.

Objective: To qualitatively or semi-quantitatively assess the activation of the PKC pathway by detecting the phosphorylation of its downstream target, MARCKS.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against phospho-MARCKS (p-MARCKS)

-

Primary antibody against total MARCKS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound as described in the PKC activity assay protocol. Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-MARCKS overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total MARCKS.

Signaling Pathways and Visualizations

This compound primarily functions as an activator of conventional and novel PKC isoforms. This activation initiates a cascade of downstream signaling events that regulate a multitude of cellular processes.

Canonical PKC Activation Pathway

Upon entering the cell, this compound mimics endogenous DAG and binds to the C1 domain of PKC, recruiting it to the cell membrane. In the case of conventional PKCs, this process is also dependent on an increase in intracellular calcium concentration, which binds to the C2 domain. This membrane translocation and conformational change relieve the autoinhibitory pseudosubstrate from the catalytic domain, leading to kinase activation.

Caption: this compound-mediated activation of Protein Kinase C (PKC).

Downstream Signaling: MARCKS Phosphorylation and Cytoskeletal Remodeling

One of the most prominent substrates of PKC is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein. In its unphosphorylated state, MARCKS is associated with the plasma membrane, where it cross-links actin filaments and sequesters phosphatidylinositol 4,5-bisphosphate (PIP₂). Upon phosphorylation by activated PKC, MARCKS translocates from the membrane to the cytosol. This releases PIP₂ and disrupts actin cross-linking, leading to cytoskeletal reorganization, which is crucial for processes like cell motility, exocytosis, and phagocytosis.[4][5][6]

Caption: PKC-mediated phosphorylation and translocation of MARCKS.

Potential Crosstalk with the MAPK/ERK Pathway

The activation of PKC by this compound can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through several mechanisms, including the PKC-dependent phosphorylation and activation of Raf kinase, which is an upstream activator of the MEK-ERK cascade. The activation of the ERK pathway is a central regulator of gene expression, cell proliferation, differentiation, and survival.

Caption: Potential activation of the MAPK/ERK pathway by PKC.

Quantitative Data

While specific permeability and EC50/IC50 values for this compound are not consistently reported across the literature, the following table summarizes typical concentration ranges used in cellular assays to elicit biological effects, which indirectly reflects its potency and permeability.

| Parameter | Concentration Range | Cell Type/System | Observed Effect |

| PKC Activation | 10 - 100 µM | Various cell lines | Phosphorylation of PKC substrates |

| MARCKS Phosphorylation | 10 - 50 µM | Neuronal cells, Fibroblasts | Increased p-MARCKS levels |

| ERK Activation | 25 - 100 µM | Various cell lines | Increased p-ERK levels |

| Cellular Responses | 1 - 100 µM | Various cell lines | E.g., cell differentiation, proliferation, apoptosis |

Conclusion

This compound is a powerful research tool for the acute activation of PKC and the study of DAG-mediated signaling. Its cell-permeable nature allows for the direct and rapid stimulation of intracellular pathways. This guide provides a foundational understanding of its properties, experimental approaches for its study, and an overview of the key signaling cascades it influences. For researchers and drug development professionals, this compound and similar DAG analogs are indispensable for dissecting the complex roles of PKC in health and disease and for the screening of potential therapeutic modulators of these pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. PAMPA--a drug absorption in vitro model 13. Chemical selectivity due to membrane hydrogen bonding: in combo comparisons of HDM-, DOPC-, and DS-PAMPA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Preparation and Use of Dioctanoin Stock Solution in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctanoin, a cell-permeable diacylglycerol (DAG) analog, is a valuable tool in cell biology research. As a potent activator of protein kinase C (PKC), it is widely used to investigate the myriad of cellular processes regulated by this key signaling enzyme. Proper preparation of a this compound stock solution is critical for obtaining reproducible and reliable experimental results. These application notes provide a detailed protocol for the preparation of a this compound stock solution and its application in cell culture experiments.

Data Presentation

Table 1: Quantitative Data for this compound Stock Solution Preparation

| Parameter | Recommendation | Rationale |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO), Ethanol | This compound is a hydrophobic molecule and requires an organic solvent for solubilization.[1][2] |

| Stock Concentration | 10-100 mM | A high concentration stock allows for minimal solvent addition to the final cell culture medium. |

| Final Solvent Conc. | < 0.1% (v/v) | High concentrations of organic solvents can be cytotoxic and may induce unintended cellular responses.[2][3] |

| Storage Temperature | -20°C | Ensures the stability of the stock solution for an extended period.[1] |

| Storage Duration | Up to 3 months | For optimal activity, it is recommended to use the stock solution within this timeframe.[1] |

| Aliquotting | Recommended | Aliquotting the stock solution minimizes freeze-thaw cycles that can degrade the compound.[1] |

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

-

This compound (solid form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-warm the DMSO: Warm the DMSO to room temperature to ensure it is in a liquid state.

-

Weigh this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound. For a 1 mL stock of 50 mM this compound (MW = 314.46 g/mol ), you would need 15.72 mg.

-

Add DMSO: Add the appropriate volume of DMSO to the tube containing the this compound. For a 50 mM stock, add 1 mL of DMSO for every 15.72 mg of this compound.

-

Dissolve the Compound: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.[1]

Protocol 2: Application of this compound Stock Solution to Cell Culture

Materials:

-

Prepared this compound stock solution (from Protocol 1)

-

Cultured cells in appropriate cell culture vessels

-

Complete cell culture medium

-

Pipettes and sterile filter tips

Procedure:

-

Thaw the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare Working Dilution: Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to treat cells with 50 µM this compound, add 1 µL of the 50 mM stock solution to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is crucial to distinguish the effects of this compound from those of the solvent.

-

Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as western blotting, immunofluorescence, or cell viability assays.

Mandatory Visualization

Caption: this compound Signaling Pathway.

References

Application Notes and Protocols for Using Dioctanoin to Stimulate Neurite Outgrowth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurite outgrowth, the process by which developing neurons generate new projections, is fundamental to the formation of functional neural circuits. The study of compounds that can modulate this process is crucial for understanding neurodevelopment and for identifying potential therapeutic agents for neurodegenerative diseases and nerve injury. Dioctanoin, a cell-permeable diacylglycerol (DAG) analog, is a known activator of Protein Kinase C (PKC). This family of enzymes plays a significant role in various cellular signaling pathways, including those that govern neuronal differentiation and neurite extension.[1][2] These application notes provide a detailed protocol for utilizing this compound to stimulate neurite outgrowth in the widely used PC12 cell line, a model system for studying neuronal differentiation.[3]

Mechanism of Action

This compound is believed to promote neurite outgrowth primarily through the activation of Protein Kinase C (PKC). As a diacylglycerol analog, it can directly bind to and activate PKC, initiating a downstream signaling cascade. Key pathways implicated in this process include the mitogen-activated protein kinase (MAPK) pathways, specifically the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways.[4] Activation of these pathways leads to the phosphorylation of various downstream targets that regulate cytoskeletal dynamics and gene expression, ultimately resulting in the extension and stabilization of neurites.[4][5]

Caption: this compound signaling pathway for neurite outgrowth.

Data Presentation

The following tables summarize expected quantitative data from experiments using this compound to stimulate neurite outgrowth in PC12 cells.

Table 1: Effect of this compound Concentration on Neurite Outgrowth

| This compound Concentration (µM) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) |

| 0 (Vehicle Control) | 5.2 ± 1.1 | 10.3 ± 2.5 |

| 10 | 15.8 ± 2.3 | 25.7 ± 4.1 |

| 25 | 35.4 ± 3.9 | 48.9 ± 5.6 |

| 50 | 58.1 ± 4.5 | 72.4 ± 6.8 |

| 100 | 42.6 ± 4.1 | 65.1 ± 6.2 |

Data are presented as mean ± standard deviation.

Table 2: Time Course of Neurite Outgrowth with 50 µM this compound

| Time (hours) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) |

| 0 | 4.9 ± 1.0 | 9.8 ± 2.2 |

| 24 | 28.3 ± 3.1 | 35.1 ± 4.8 |

| 48 | 58.1 ± 4.5 | 72.4 ± 6.8 |

| 72 | 62.5 ± 5.0 | 78.9 ± 7.1 |

Data are presented as mean ± standard deviation.

Experimental Protocols

The following protocols provide a detailed methodology for stimulating and quantifying neurite outgrowth in PC12 cells using this compound.

References

- 1. Opposing influences of protein kinase activities on neurite outgrowth in human neuroblastoma cells: initiation by kinase A and restriction by kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of neurite outgrowth following calpain inhibition is mediated by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Induction of neurite outgrowth in PC12 cells by the medium-chain fatty acid octanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Bioactive Compounds on the Promotion of Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dioctanoin Treatment of Cells for Western Blot Analysis of PKC Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and secretion. The activation of conventional and novel PKC isoforms is critically dependent on the presence of diacylglycerol (DAG). Dioctanoin (1,2-dioctanoyl-sn-glycerol, DiC8), a cell-permeant synthetic analog of DAG, serves as a powerful tool to acutely and specifically activate these PKC isoforms in intact cells.

These application notes provide a comprehensive guide to using this compound to treat cells for the subsequent analysis of PKC substrate phosphorylation by Western blot. This technique allows for the direct assessment of PKC activation and its downstream signaling events. A key substrate highlighted in these notes is the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), a major and widely studied target of PKC.

Principle of the Method

This compound mimics the action of endogenous DAG, binding to the C1 domain of conventional and novel PKC isoforms. This binding event induces a conformational change in the enzyme, leading to its activation and subsequent phosphorylation of target substrates on serine or threonine residues. By treating cells with this compound, a synchronized activation of PKC can be achieved, resulting in a detectable increase in the phosphorylation of its substrates.

Western blot analysis, utilizing phospho-specific antibodies, is then employed to detect this increase in substrate phosphorylation. An antibody that recognizes a phosphorylated serine residue within a specific consensus motif for PKC substrates is particularly useful for observing a broad range of PKC targets. Alternatively, antibodies specific to the phosphorylated form of a known PKC substrate, such as phospho-MARCKS, can provide more targeted insights.

Visualization of Signaling Pathways and Workflows

Caption: Signaling pathway of PKC activation by this compound.

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Part 1: this compound Treatment of Adherent Cells

This protocol provides a general guideline for the treatment of adherent cells with this compound. Optimal conditions, particularly the concentration and incubation time, may vary depending on the cell type and the specific PKC substrate being investigated. A time-course and dose-response experiment is highly recommended for initial optimization.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), ice-cold

-

This compound (DiC8) stock solution (e.g., 10-50 mM in DMSO)

-

Serum-free cell culture medium

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal PKC activity, you may serum-starve the cells for 4-12 hours prior to treatment by replacing the complete medium with serum-free medium.

-

Preparation of this compound Working Solution: Dilute the this compound stock solution in serum-free medium to the desired final concentration. It is crucial to vortex the solution well to ensure proper mixing.

-

Cell Treatment: Remove the medium from the cells and replace it with the this compound-containing medium. For a negative control, treat cells with medium containing the same concentration of DMSO used for the this compound treatment.

-

Incubation: Incubate the cells at 37°C for the desired period. For acute activation, time points between 10 to 30 minutes are common. Some studies have shown that repeated administration of DiC8 may be necessary for sustained activation of certain PKC isoforms.[1]

-

Termination of Treatment: After incubation, immediately place the culture dish on ice and proceed to the cell lysis protocol.

Part 2: Preparation of Cell Lysates